Cas no 2137541-46-7 (1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)
![1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- structure](https://ja.kuujia.com/scimg/cas/2137541-46-7x500.png)
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- 化学的及び物理的性質
名前と識別子
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- 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-
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- インチ: 1S/C12H20N2O2S/c1-4-9-17(15,16)14-12(2,3)10-5-7-11(13)8-6-10/h5-8,14H,4,9,13H2,1-3H3
- InChIKey: WMCZOVVMPUCXES-UHFFFAOYSA-N
- ほほえんだ: C(S(NC(C1=CC=C(N)C=C1)(C)C)(=O)=O)CC
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766442-2.5g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 2.5g |
$1848.0 | 2024-05-22 | |
Enamine | EN300-766442-1.0g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 1.0g |
$943.0 | 2024-05-22 | |
Enamine | EN300-766442-10.0g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 10.0g |
$4052.0 | 2024-05-22 | |
Enamine | EN300-766442-5.0g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 5.0g |
$2732.0 | 2024-05-22 | |
Enamine | EN300-766442-0.05g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 0.05g |
$792.0 | 2024-05-22 | |
Enamine | EN300-766442-0.1g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 0.1g |
$829.0 | 2024-05-22 | |
Enamine | EN300-766442-0.5g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 0.5g |
$905.0 | 2024-05-22 | |
Enamine | EN300-766442-0.25g |
N-[2-(4-aminophenyl)propan-2-yl]propane-1-sulfonamide |
2137541-46-7 | 95% | 0.25g |
$867.0 | 2024-05-22 |
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-に関する追加情報
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- (CAS No. 2137541-46-7): A Comprehensive Overview
1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- (CAS No. 2137541-46-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.
The molecular structure of 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- consists of a propanesulfonamide moiety linked to a substituted phenyl group. The presence of the sulfonamide functional group and the amino substituent on the phenyl ring imparts this compound with a range of interesting chemical and biological properties. These properties make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.
Recent research has highlighted the potential of 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- in the treatment of various diseases. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising lead for the development of new drugs for conditions such as arthritis and chronic pain. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and pain signaling.
In addition to its anti-inflammatory properties, 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can selectively target and inhibit cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt key cellular processes such as DNA replication and protein synthesis in cancer cells.
The pharmacokinetic profile of 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, which are crucial factors for its potential use as an orally administered drug. Furthermore, it has been found to have a reasonable half-life in vivo, allowing for sustained therapeutic effects with fewer dosing requirements.
Safety and toxicity studies have also been conducted to evaluate the potential side effects of 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-. These studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety profile in humans.
The synthetic route for producing 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the propanesulfonamide moiety and subsequent coupling with the substituted phenylamine derivative. Advances in synthetic chemistry have enabled more efficient and cost-effective production methods, making this compound more accessible for research and development purposes.
In conclusion, 1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]- (CAS No. 2137541-46-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development into new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various medical fields.
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